molecular formula C13H11BrN2O3S B2448966 Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate CAS No. 324538-43-4

Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate

Cat. No.: B2448966
CAS No.: 324538-43-4
M. Wt: 355.21
InChI Key: FNBWWYGIRPJRKT-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO2S . It is used in various chemical reactions and has potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 2-aminothiazole-4-carboxylate was synthesized by reacting ethyl bromopyruvate and thiourea . The resulting product was then used to synthesize Schiff bases by reacting with different aldehydes and ketones .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate and related compounds have been synthesized and characterized for various properties. A study detailed the synthesis and characterization of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. These compounds were characterized using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, UV–Vis, and confirmed using single crystal X-ray diffraction (SC-XRD). DFT studies were conducted to understand their optimized geometry, nonlinear optical (NLO) properties, and frontier molecular orbitals (FMOs), indicating potential technological applications due to their sizable NLO character compared to urea molecules, suggesting importance in technological applications (Haroon et al., 2019).

Another study focused on thiazole derivatives synthesized by cyclization of 1-benzylidenethiosemicarbazide with ethyl bromopyruvate. These compounds were analyzed through spectroscopic techniques and single crystal X-ray diffraction (SC-XRD), alongside DFT calculations for understanding their spectroscopic data, geometry, FMOs, and NLO properties. These compounds exhibited better NLO results than a standard molecule, suggesting their potential as NLO material for optoelectronic applications (Haroon et al., 2020).

Anticancer Activities

This compound derivatives have also been evaluated for their anticancer activities. A study using ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block synthesized new heterocycles. These compounds were tested against the colon HCT-116 human cancer cell line, with several compounds displaying potent activity, highlighting the potential of these derivatives in cancer treatment (Abdel-Motaal et al., 2020).

Antioxidant, Antimicrobial, and Antiviral Properties

Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized and evaluated for their antimicrobial and antioxidant properties. Compounds exhibited promising antioxidant agents with significant FRSA and TAC values. Furthermore, molecular docking methods predicted the potential of these compounds as therapeutic targets for SARS-CoV-2 (COVID-19), indicating their relevance in addressing pandemic-related challenges (Haroon et al., 2021).

Future Directions

The future directions for the research and development of Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate could include further exploration of its potential therapeutic roles. For instance, its antibacterial and antifungal potential could be further investigated . Additionally, its potential applications in other areas of medicinal chemistry could also be explored.

Properties

IUPAC Name

ethyl 2-[(3-bromobenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c1-2-19-12(18)10-7-20-13(15-10)16-11(17)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBWWYGIRPJRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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